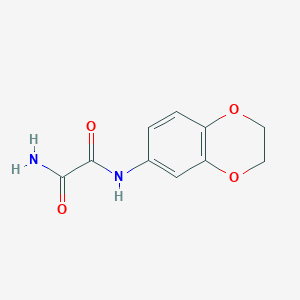

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

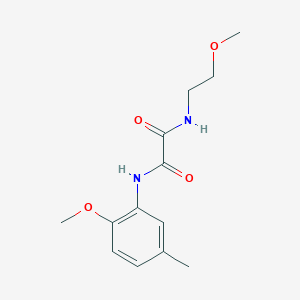

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has an empirical formula of C12H15NO3 and a molecular weight of 221.25 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” was confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound can then be further substituted at the N-position with various alkyl/aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” include an empirical formula of C12H15NO3 and a molecular weight of 221.25 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Chemical Sciences

Matrix algebra finds applications in chemistry, especially when studying molecular properties and reactions:

References:

- B. Mahaboob, Y. Hari Krishna, P. Bindu, S. Nanda Kishore, C. Narayana, M. Rajaiah, “Application of Linear Algebra in the study of sum of positive integral powers of first m-natural numbers,” AIP Conference Proceedings 2707, 020007 (2023) .

- Artin, Michael, “Algebra,” Prentice Hall, ISBN 978-0-89871-510-1 .

- S. Bosch, “Algebra,” Springer (1993) .

Mechanism of Action

Target of Action

CBMicro_020008, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide or CCG-7904, is a potent noncompetitive thymidylate synthase inhibitor . Thymidylate synthase is the rate-limiting enzyme in the biosynthesis of DNA, catalyzing the methylation of dUMP to TMP, an essential precursor for DNA synthesis .

Mode of Action

The compound interacts with key cell membrane components, such as lipid phosphatidyl glycerol and lipoteichoic acid of S. aureus . Upon membrane interaction, it dissipates membrane potential within 12 min and increases S. aureus membrane permeability within 28–40 min . This bactericidal action against the S. aureus strains corresponds to membrane permeabilization by the compound, indicating that self-promoted uptake into the cytosol may be part of the mode of action .

Biochemical Pathways

The compound’s action results in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death . This suggests that the compound disrupts the normal biochemical pathways of the cell, leading to cell death.

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, which are structurally similar to cbmicro_020008, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .

Result of Action

The compound exhibits potent activity against the Gram-positive bacteria S. aureus, Enterococcus faecalis, Enterococcus faecium, Listeria monocytogenes, and Bacillus subtilis . It causes depolarization and permeabilization because of transmembrane lesions/pores, resulting in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death .

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c11-9(13)10(14)12-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWXCTUUIMCXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5380981 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)

![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)

![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)

![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)